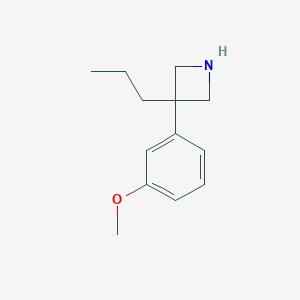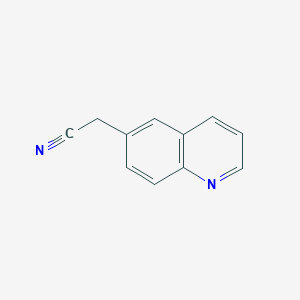
杆菌肽A (8CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
巴氏杆菌素是一种多肽类抗生素,由某些菌株的枯草芽孢杆菌和地衣芽孢杆菌产生。 它于 1945 年首次从一位名叫特雷西的病人伤口中的地衣芽孢杆菌菌株中分离出来 . 巴氏杆菌素主要用作外用制剂,因为它能够通过干扰细胞壁和肽聚糖的合成来破坏革兰氏阳性细菌 .
作用机制
科学研究应用
巴氏杆菌素具有广泛的科学研究应用。 在化学领域,它被用来研究脂类-肽相互作用和各种生化过程 . 在生物学和医学领域,巴氏杆菌素被用作多肽类抗生素,用于治疗局部皮肤感染、肺炎和婴儿的胸膜炎 . 由于其广谱抗菌性和低耐药性,它也被用于兽药和动物饲料工业 .
生化分析
Biochemical Properties
Bacitracin A (8CI) plays a crucial role in biochemical reactions. It interferes with cell membrane function, suppresses cell wall formation by preventing the formation of peptidoglycan strands, and inhibits protein synthesis . It interacts with various enzymes, proteins, and other biomolecules, including divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), or Zn(II) .
Cellular Effects
Bacitracin A (8CI) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which leads to the death of the cell . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Bacitracin A (8CI) is unique. It binds to a divalent metal ion, forming complexes that bind C 55-isoprenyl pyrophosphate, preventing the hydrolysis of a lipid dolichol pyrophosphate, which ultimately inhibits cell wall synthesis . These Bacitracin A (8CI) metal complexes also bind and oxidatively cleave DNA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Bacitracin A (8CI) exhibits changes in its effects. It has a short duration of action as it must be given every 3 to 4 hours topically . It is nephrotoxic when given intramuscularly and may lead to renal failure .
Dosage Effects in Animal Models
In animal models, the effects of Bacitracin A (8CI) vary with different dosages. It has been used as an antibacterial feed additive for livestock, as it is not easily absorbed by the intestine and is easily excreted . It is not used systemically because of its pronounced nephrotoxicity .
Metabolic Pathways
Bacitracin A (8CI) is involved in several metabolic pathways. It is produced non-ribosomally by several strains of Bacillus licheniformis and Bacillus subtilis, and contains at least ten distinct dodecapeptides that differ by one or two amino acids .
Transport and Distribution
Bacitracin A (8CI) is transported and distributed within cells and tissues. It is not appreciably absorbed from the GI tract and is not used systemically because of its pronounced nephrotoxicity .
Subcellular Localization
The subcellular localization of Bacitracin A (8CI) is primarily at the site of bacterial cell wall synthesis, where it exerts its antimicrobial effects . It is also found in the cytosol of Bacillus licheniformis .
准备方法
巴氏杆菌素是通过微生物发酵生产的。 该抗生素在 pH 值为 7.0 的培养液中提取,并在 pH 值为 3.0 的水溶液中重新溶解 . 各种分离技术,如逆流分配和高效液相色谱法,被用来分离巴氏杆菌素的不同成分 . 工业生产包括优化发酵工艺以提高产量并降低成本 .
化学反应分析
巴氏杆菌素经历了几种类型的化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括碘化、羧甲基化和重氮苯磺酸的偶联 . 这些反应会显著影响巴氏杆菌素的抗菌活性,一些修饰会导致活性损失 90-94% .
相似化合物的比较
巴氏杆菌素经常与其他多肽类抗生素如多粘菌素 B 和新霉素进行比较。 虽然这三种抗生素都用于外用制剂以预防感染,但巴氏杆菌素在其特定的作用机制及其主要用于对抗革兰氏阳性细菌方面是独一无二的 . 其他类似化合物包括巴氏杆菌素 A、A1、B、B1、B2、C、D、E、F、G 和 X,其中巴氏杆菌素 A 的抗菌活性最强 .
属性
CAS 编号 |
22601-59-8 |
|---|---|
分子式 |
C66H103N17O16S |
分子量 |
1422.7 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(4R)-2-[(1R,2R)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2R,3S)-1-[[(3R,6R,9R,12R,15R,18R,21R)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36+,37-,40-,41-,42+,43+,44-,45-,46-,47-,48+,52-,53-,54-/m1/s1 |
InChI 键 |
CLKOFPXJLQSYAH-YBVXDRQKSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
手性 SMILES |
CC[C@@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC[C@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@@H]([C@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
熔点 |
221 - 225 °C |
Key on ui other cas no. |
22601-59-8 1405-87-4 |
物理描述 |
Solid |
相关CAS编号 |
1405-89-6 (zinc complex) |
溶解度 |
2.45e-02 g/L |
同义词 |
bacitracin A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13014.png)









